2,4-Dichlorobenzene-1,3-diol
Overview
Description
2,4-Dichlorobenzene-1,3-diol, also known as 2,4-dichloro-1,3-benzenediol, is a chemical compound with the molecular formula C6H4Cl2O2 . It has a molecular weight of 179 .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzene-1,3-diol consists of a benzene ring with two chlorine atoms and two hydroxyl groups attached to it . The InChI code for this compound is 1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H .Physical And Chemical Properties Analysis
2,4-Dichlorobenzene-1,3-diol has a molecular weight of 179.00100 . It has a density of 1.624g/cm3 . The boiling point of this compound is 255.1ºC at 760mmHg . The exact melting point is not available . The flash point is 108.1ºC .Scientific Research Applications
Chemical Synthesis
2,4-Dichlorobenzene-1,3-diol is used in chemical synthesis . It’s a compound with the molecular formula C6H4Cl2O2 . It’s used in the production of various other chemicals .
Photodegradation Studies
This compound has been used in photodegradation studies . Specifically, it’s been used in the study of the degradation of 2,4-dichlorophenol and rhodamine B over n-type ZnO/p-type BiFeO3 heterojunctions . This research is important for the development of new technologies for efficient degradation of pollutants .
Environmental Science
In the field of environmental science, 2,4-Dichlorobenzene-1,3-diol is used in the study of pollutant degradation . The study of its degradation pathways can help in the development of more efficient methods for pollutant removal .
Material Science
In material science, this compound is used in the study of semiconductor photocatalysts . It’s used in the development of new photocatalysts for environmental purification .
Analytical Chemistry
In analytical chemistry, 2,4-Dichlorobenzene-1,3-diol is used in the study of oxidation reactions . It’s used in the study of quinones, which are compounds that mediate hydride transfer reactions .
Photocatalysis
This compound is used in the study of photocatalysis . Specifically, it’s used in the study of the photocatalytic performance of n-type ZnO/p-type BiFeO3 composites .
Mechanism of Action
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .
properties
IUPAC Name |
2,4-dichlorobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIBSPRUZZLSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937164 | |
Record name | 2,4-Dichlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16606-61-4 | |
Record name | 2,4-Dichlororesorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16606-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorcinol, 2,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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